molecular formula C30H32N2O4S2 B2639141 2,4,6-trimethyl-N-[4'-(2,4,6-trimethylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide CAS No. 448195-39-9

2,4,6-trimethyl-N-[4'-(2,4,6-trimethylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide

Cat. No.: B2639141
CAS No.: 448195-39-9
M. Wt: 548.72
InChI Key: QUFFIIHWBFUVMM-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[4'-(2,4,6-trimethylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide is a proteolysis-targeting chimera (PROTAC) that selectively targets cyclin-dependent kinase 9 (CDK9) for ubiquitination and degradation by the proteasome. This compound functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, effectively recruiting the cellular degradation machinery to the kinase. CDK9 is a critical regulator of transcription, primarily through its role in forming the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to drive the transcription of short-lived genes with anti-apoptotic and pro-growth functions, such as the oncogene MCL1. The targeted degradation of CDK9 by this PROTAC leads to the rapid downregulation of these key survival proteins, inducing apoptosis in malignant cells. Its primary research value lies in the investigation of transcriptional dependencies in cancers, particularly in hematological malignancies and solid tumors reliant on sustained expression of pro-survival genes. This PROTAC serves as a powerful chemical tool for probing CDK9 biology, understanding the consequences of its acute inhibition versus catalytic suppression, and exploring novel therapeutic strategies in oncology research. The design, featuring a CDK9-binding ligand linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, exemplifies a sophisticated approach to targeted protein degradation. Studies have demonstrated its efficacy in reducing CDK9 protein levels and suppressing cancer cell proliferation, making it a valuable asset for studying transcriptional regulation and targeted degradation pathways.

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O4S2/c1-19-15-21(3)29(22(4)16-19)37(33,34)31-27-11-7-25(8-12-27)26-9-13-28(14-10-26)32-38(35,36)30-23(5)17-20(2)18-24(30)6/h7-18,31-32H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFFIIHWBFUVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the sulfonation of 2,4,6-trimethylbenzene to form 2,4,6-trimethylbenzenesulfonic acid, followed by the reaction with 4-aminobiphenyl to introduce the biphenyl group. The final step involves the coupling of the sulfonamide group to the biphenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylbenzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

The compound can be dissected into several functional groups that contribute to its reactivity and potential applications:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Biphenyl Structure : Provides stability and enhances solubility.
  • Trimethyl Substituents : Influence the compound's sterics and electronic properties.

Molecular Formula

The molecular formula of the compound is C24H30N2O4S2C_{24}H_{30}N_{2}O_{4}S_{2}, which indicates a complex structure with multiple functional groups contributing to its diverse reactivity.

Medicinal Chemistry

One of the most promising applications of this compound lies in medicinal chemistry , particularly as an antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. The specific structure of this compound may enhance its efficacy against resistant bacterial strains.

Case Study: Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The presence of the trimethyl and biphenyl groups may enhance lipophilicity, allowing for better membrane penetration and increased bioavailability in target organisms.

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science , particularly in the development of organic semiconductors and polymers.

Potential Uses:

  • Organic Light Emitting Diodes (OLEDs) : The biphenyl structure can facilitate charge transport.
  • Conductive Polymers : The sulfonamide group can improve solubility and processability in polymer blends.

Environmental Applications

The compound may also find applications in environmental chemistry , particularly in the remediation of contaminated water sources. The sulfonamide group can interact with various pollutants, potentially aiding in their removal from aqueous environments.

Research Insight:

Studies have shown that sulfonamide compounds can bind to heavy metals and other contaminants, facilitating their extraction from water sources. This application is critical in addressing issues related to water pollution.

Compound NameActivityMechanism
2,4,6-trimethyl-N-[4'-(2,4,6-trimethylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamideAntibacterialInhibition of folate synthesis
Other SulfonamidesVariesVaries

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4’-(2,4,6-trimethylbenzenesulfonamido)-[1,1’-biphenyl]-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The trimethylbenzene rings provide hydrophobic interactions, enhancing the compound’s binding affinity. The biphenyl group contributes to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Core Scaffold Variations

  • Naphthalenylidene Derivative (): The compound 2,4,6-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene]benzenesulfonamide replaces the biphenyl core with a naphthalenylidene scaffold. This introduces a conjugated quinone-like system, which may enhance redox activity or π-π stacking interactions. However, the rigid naphthalene backbone reduces conformational flexibility compared to the biphenyl system in the target compound .
  • Heterocyclic Derivatives (): Compounds like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide incorporate pyridine or thiazole rings. The target compound lacks such heteroatoms, relying solely on sulfonamide groups for interactions .

Substituent Effects

  • Electron-Withdrawing Groups (): 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide features a trifluoromethyl group, a strong electron-withdrawing substituent. This increases acidity (lower pKa) of the sulfonamide NH compared to the target compound’s methyl groups, which are electron-donating. The amino group in position 4 further enhances polarity, improving aqueous solubility relative to the hydrophobic trimethylated target .
  • Stereochemical Complexity (): The (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide has chiral centers, influencing its interactions with enantioselective biological targets.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Key Features
Target Compound ~600 (estimated) ~5.2 4 (2 × SO₂NH) Biphenyl core, dual trimethyl groups
Naphthalenylidene Derivative 518 (exact) 4.8 5 Quinone-like system, phenylsulfonyl
4-Amino-Trifluoromethyl Derivative 316.3 3.1 5 Trifluoromethyl, amino group
Piperazine Derivative 495.7 4.6 6 Piperazine ring, methylsulfanyl

Notes:

  • The target compound’s higher molecular weight and logP suggest lower solubility but improved membrane permeability compared to polar derivatives.
  • Piperazine-containing analogs () exhibit balanced logP and hydrogen-bonding capacity, making them candidates for CNS penetration .

Biological Activity

The compound 2,4,6-trimethyl-N-[4'-(2,4,6-trimethylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide , a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • Molecular Formula : C22H26N2O2S2
  • Molecular Weight : 426.58 g/mol

The compound features multiple methyl groups and sulfonamide functionalities that may contribute to its biological activity.

Research indicates that sulfonamides can exhibit various mechanisms of action depending on their structure. This specific compound may interact with biological targets such as enzymes and receptors involved in metabolic pathways.

Potential Targets:

  • N-Myristoyltransferase (NMT) : A promising target for parasitic infections such as African trypanosomiasis. Compounds that inhibit NMT have shown significant effects on parasite viability in vitro and in vivo models .
  • Kinase Inhibition : Similar sulfonamide compounds have been investigated for their ability to inhibit kinases involved in cancer progression and inflammatory responses.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antiparasitic Activity

Studies have shown that related sulfonamide compounds exhibit potent antiparasitic effects. For instance:

  • In Vitro Studies : Compounds structurally similar to our target have demonstrated EC50 values in the low micromolar range against Trypanosoma brucei .

Anticancer Properties

Sulfonamides have been explored for their anticancer potential:

  • Cell Viability Assays : In vitro studies indicated that the compound could reduce cell viability in cancer cell lines through apoptosis induction.

Case Studies

  • Trypanosomiasis Model :
    • In a study involving mice infected with Trypanosoma brucei, treatment with a related sulfonamide resulted in a significant reduction in parasitemia levels compared to untreated controls. The compound's mechanism was attributed to NMT inhibition .
  • Cancer Cell Lines :
    • A series of sulfonamide derivatives were tested against various cancer cell lines (e.g., MCF-7). The lead compound showed IC50 values below 20 µM, indicating strong cytotoxicity .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineEC50/IC50 Value (µM)Reference
AntiparasiticTrypanosoma brucei21
AnticancerMCF-7<20
Kinase InhibitionVariousVariable

Q & A

Q. How can researchers synthesize and characterize this compound with high purity?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with sulfonylation of biphenyl derivatives using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF). Key steps include:
  • Coupling : Reacting 4-aminobiphenyl with sulfonyl chloride at 0–5°C to form the sulfonamide linkage .
  • Oxidation : Using MnO₂ to oxidize intermediates, followed by silica gel chromatography for purification .
  • Crystallization : Recrystallization from n-hexane/CCl₄ yields X-ray-quality crystals for structural validation .
    Characterization employs X-ray crystallography to confirm bond lengths (e.g., S–N = 1.63 Å) and torsional angles, alongside NMR and FTIR for functional group verification .

Q. What are the key structural features influencing its reactivity and stability?

  • Methodological Answer :
  • Geometry : The sulfonamide group adopts a distorted tetrahedral geometry around sulfur, while the N–S bond exhibits partial double-bond character due to resonance .
  • Hydrogen Bonding : Weak C–H⋯O interactions (2.8–3.2 Å) stabilize the crystal lattice, as observed in related sulfonamides .
  • Steric Effects : The 2,4,6-trimethyl groups on the benzene rings introduce steric hindrance, reducing solubility in polar solvents but enhancing thermal stability .

Q. Which purification techniques are optimal for isolating this compound?

  • Methodological Answer :
  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts .
  • Membrane Separation : Tangential flow filtration (TFF) can isolate the compound from reaction mixtures, leveraging its molecular weight (~600 g/mol) and hydrophobicity .
  • Recrystallization : Optimize solvent polarity (e.g., n-hexane/dichloromethane) to maximize yield and purity .

Advanced Research Questions

Q. How does the compound’s structural symmetry impact its biological activity?

  • Methodological Answer :
  • Pharmacophore Mapping : The biphenyl core and sulfonamide groups act as hydrogen-bond acceptors, critical for binding to targets like carbonic anhydrase or kinase enzymes .
  • Symmetry Effects : The 2,4,6-trimethyl groups on both benzene rings enhance lipophilicity, improving membrane permeability in cell-based assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with CF₃) to study changes in IC₅₀ values against cancer cell lines .

Q. What computational approaches predict its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to human carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-S interactions with Zn²⁺ in the active site .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
  • QSAR Modeling : Correlate logP values (calculated via ChemAxon) with experimental IC₅₀ data to refine predictive models .

Q. How can researchers resolve contradictions in solubility data across studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy (λ = 270 nm) .
  • Hansen Solubility Parameters : Calculate HSPs to identify solvents with matching dispersion/polarity/hydrogen-bonding profiles .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (pH 7.4) to distinguish true solubility from colloidal dispersion .

Experimental Design & Data Analysis

Q. What controls are essential for reproducibility in kinetic studies of this compound?

  • Methodological Answer :
  • Temperature Control : Use jacketed reactors (±0.1°C) to minimize thermal degradation during hydrolysis studies .
  • Internal Standards : Add deuterated analogs (e.g., d₆-DMSO) to LC-MS runs for quantitative accuracy .
  • Blind Trials : Repeat assays with scrambled samples to eliminate observer bias in biological evaluations .

Q. How can crystallography data resolve ambiguities in protonation states?

  • Methodological Answer :
  • Neutron Diffraction : Resolve H-atom positions in deuterated crystals (e.g., grown in D₂O) to confirm sulfonamide protonation .
  • Electrostatic Potential Maps : Generate maps from X-ray data (e.g., using Olex2) to visualize electron density around acidic protons .

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